tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen heteroatoms
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including condensation and acylation. For instance, it reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products . These products can further undergo reactions such as acylation to form N-acetyl derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research. It is used in the synthesis of biologically active heterocyclic compounds, which are of interest in medicinal chemistry . Additionally, its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of both oxygen and nitrogen heteroatoms in its structure allows it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . These compounds share the spirocyclic structure but differ in the functional groups attached to the spirocyclic core. The presence of the amino group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C13H24N2O3 |
---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
HVYUPPCFCZCVKY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.